molecular formula C10H19NO B1484785 trans-2-(Cyclohexylamino)cyclobutan-1-ol CAS No. 1844254-68-7

trans-2-(Cyclohexylamino)cyclobutan-1-ol

Cat. No. B1484785
CAS RN: 1844254-68-7
M. Wt: 169.26 g/mol
InChI Key: NISNJVULUOCQPW-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(Cyclohexylamino)cyclobutan-1-ol (TCC) is an organic compound belonging to the cyclic amines family. It is a cyclic ether and is a colourless liquid with a faint odour. TCC is used in a variety of scientific research applications, such as synthetic organic chemistry, biochemistry and physiology, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Trans-2-(Cyclohexylamino)cyclobutan-1-ol has a wide range of scientific research applications, including organic synthesis, biochemistry and physiology. In organic synthesis, trans-2-(Cyclohexylamino)cyclobutan-1-ol is used as a reagent for the synthesis of a variety of compounds, including amino acids and amines. In biochemistry and physiology, trans-2-(Cyclohexylamino)cyclobutan-1-ol is used as an enzyme inhibitor and as a probe for the study of enzyme-substrate interactions. It is also used to study the structure and properties of proteins, as well as to study the structure and function of cell membranes.

Mechanism of Action

Trans-2-(Cyclohexylamino)cyclobutan-1-ol acts as an enzyme inhibitor by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. In addition, trans-2-(Cyclohexylamino)cyclobutan-1-ol can also interact with the substrate of the enzyme, preventing it from binding to the active site.
Biochemical and Physiological Effects
trans-2-(Cyclohexylamino)cyclobutan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, trans-2-(Cyclohexylamino)cyclobutan-1-ol has been shown to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, trans-2-(Cyclohexylamino)cyclobutan-1-ol has been shown to have anti-inflammatory and antinociceptive effects, as well as to have neuroprotective and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The advantages of using trans-2-(Cyclohexylamino)cyclobutan-1-ol in laboratory experiments include its low cost, its availability, and its stability. In addition, trans-2-(Cyclohexylamino)cyclobutan-1-ol is relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using trans-2-(Cyclohexylamino)cyclobutan-1-ol in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The future directions for trans-2-(Cyclohexylamino)cyclobutan-1-ol research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research into its mechanism of action, as well as its potential synergistic effects with other compounds, could lead to new and improved therapeutic strategies. Finally, further studies into its structure and properties could lead to the development of new and improved synthetic methods.

properties

IUPAC Name

(1R,2R)-2-(cyclohexylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISNJVULUOCQPW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(Cyclohexylamino)cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-(Cyclohexylamino)cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
trans-2-(Cyclohexylamino)cyclobutan-1-ol
Reactant of Route 4
trans-2-(Cyclohexylamino)cyclobutan-1-ol
Reactant of Route 5
trans-2-(Cyclohexylamino)cyclobutan-1-ol
Reactant of Route 6
trans-2-(Cyclohexylamino)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.